molecular formula C8H6ClFO2 B6284862 2-chloro-4-fluoro-6-methylbenzoic acid CAS No. 1427391-98-7

2-chloro-4-fluoro-6-methylbenzoic acid

Cat. No.: B6284862
CAS No.: 1427391-98-7
M. Wt: 188.58 g/mol
InChI Key: YWBKKVASGGLEDV-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Scientific Research Applications

2-chloro-4-fluoro-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust, mist, or gas, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 4-fluoro-6-methylbenzoic acid. This process typically uses chlorine gas or a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These reactions are carried out in reactors designed to handle the corrosive nature of halogen gases and the high temperatures required for the reaction. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-fluoro-6-methylbenzoic acid
  • 2-chloro-6-methylbenzoic acid
  • 2-fluoro-6-methylbenzoic acid

Uniqueness

2-chloro-4-fluoro-6-methylbenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-fluoro-6-methylbenzoic acid involves the chlorination of 4-fluoro-6-methylbenzoic acid followed by the introduction of a carboxylic acid group through a Friedel-Crafts acylation reaction.", "Starting Materials": [ "4-fluoro-6-methylbenzoic acid", "thionyl chloride", "phosphorus pentachloride", "acetyl chloride", "aluminum chloride", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "4-fluoro-6-methylbenzoic acid is reacted with thionyl chloride and phosphorus pentachloride to form 2-chloro-4-fluoro-6-methylbenzoic acid chloride.", "The resulting acid chloride is then reacted with acetyl chloride and aluminum chloride to form the corresponding acylated intermediate.", "The acylated intermediate is then treated with chloroacetic acid and sodium hydroxide to introduce the carboxylic acid group through a Friedel-Crafts acylation reaction.", "The reaction mixture is then quenched with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-4-fluoro-6-methylbenzoic acid as a white solid." ] }

CAS No.

1427391-98-7

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

2-chloro-4-fluoro-6-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

YWBKKVASGGLEDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Cl)F

Purity

95

Origin of Product

United States

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